![molecular formula C14H10F3N3O B2418333 (5H-吡咯并[3,4-d]嘧啶-6(7H)-基)(4-(三氟甲基)苯基)甲酮 CAS No. 1448036-13-2](/img/structure/B2418333.png)

(5H-吡咯并[3,4-d]嘧啶-6(7H)-基)(4-(三氟甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

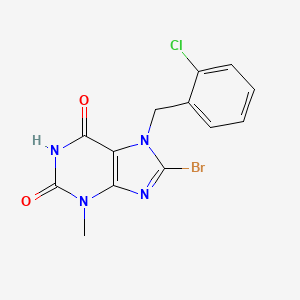

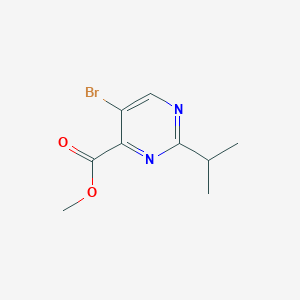

“(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone” is a compound that has been studied in the context of its potential as an anticancer agent . It is a derivative of 1H-pyrazolo[3,4-d]pyrimidine, which has been designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of this compound involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine core structure . This core structure imparts a promising initial selectivity within the CDK family .Chemical Reactions Analysis

The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown potent anti-proliferative activities .科学研究应用

Extraction and Analysis of Perfluorinated Compounds

This compound has been used in the preparation of fluorine functionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples . The synthesized magnetic nanoparticles serve as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs), providing a simple, fast, effective, and sensitive analytical method .

Necroptosis Inhibitors

The compound has been used in the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives , which have shown potential as necroptosis inhibitors . Necroptosis is a form of programmed cell death that plays a crucial role in various diseases, including inflammatory diseases, neurodegenerative diseases, and cancers .

ATR Inhibitors

The compound has been used in the synthesis of fused pyrimidine derivatives , which have shown potential as ATR inhibitors . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, making it an attractive anticancer drug target .

Antioxidant Activity

Some derivatives of the compound have shown strong antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines synthesized from NH-pyrroles, which are related to the compound, have shown unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials for optoelectronic devices .

Fluorescent Protein Antibodies

While not directly related to the compound, the trifluoromethyl group, which is present in the compound, is commonly found in fluorescent protein antibodies . These antibodies have widespread biological research applications .

作用机制

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that 6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may also target similar proteins or pathways.

Mode of Action

It is likely that it interacts with its targets, such as cdk2, to inhibit their activity . This inhibition could lead to changes in cell cycle progression and potentially induce apoptosis in certain cell types .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This could lead to cell cycle arrest and apoptosis

Result of Action

The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis in certain cell types . This could lead to a decrease in the proliferation of these cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

属性

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRMDXPNWWRXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2418256.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2418261.png)

![N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2418262.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2418268.png)

![2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2418272.png)